molecular formula C13H15ClN2O2S2 B2475002 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide CAS No. 866150-36-9

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide

Cat. No. B2475002
CAS RN: 866150-36-9
M. Wt: 330.85
InChI Key: IHYMPPITTSFBJV-UHFFFAOYSA-N
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Description

The compound “N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that’s found in many biologically active molecules . The tert-butyl group is a common substituent in organic chemistry known for its bulky nature . The chlorobenzenesulfonamide part suggests the presence of a benzene ring, a sulfonyl group (-SO2-), and a chlorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the tert-butyl group, and the attachment of the chlorobenzenesulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring and the benzene ring are both aromatic, implying a planar structure and potential for π-π interactions . The tert-butyl group is known to be sterically hindering, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of reactive sites. The thiazole ring, for instance, might undergo electrophilic substitution or act as a ligand in coordination compounds . The sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its UV/Vis absorption spectrum . The tert-butyl group could influence its solubility due to its size and aliphatic nature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of heterocyclic structures, such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines, has gained prominence in medicinal chemistry due to their diverse biological activities. Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to possess antimalarial, antidepressant, and antileishmanial properties . Similarly, indolo[2,3-b]quinoxalines serve as DNA intercalating agents with antiviral and cytotoxic activity . The tert-butyl substitution in this compound may enhance its bioavailability and pharmacokinetic properties .

Palladium Nanocluster Synthesis

4-tert-Butylbenzenethiol (a related compound) can be used to synthesize Pd-thiolate complexes by coordinating with Pd2+ ions. Reduction of these complexes leads to ultrasmall palladium nanoclusters, which find applications in catalysis and materials science .

Chiral Sulfinamide Reagents

Enantiopure tert-butanesulfinamide, a structurally related compound, has been widely explored as a chiral sulfinamide reagent. It facilitates highly diastereoselective conversions, effortless cleavage, and recyclability after reactions. Researchers have utilized it for large-scale reactions and in the synthesis of various organic compounds .

Organic Synthesis

The introduction of a tert-butyl group into heterocyclic systems enhances their biological activity. For instance, attachment of a metabolically stable tert-butyl group to the quinolone system improved blood schizontocidal antimalarial activity . Moreover, tert-butyl substitution increases lipophilicity, aiding cell membrane penetration .

Structural Novelty and Drug Candidates

The synthesis of structurally novel compounds, such as 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, holds promise for drug discovery. These compounds could serve as potential drug candidates due to their unique structures and potential biological activities .

Combinatorial Chemistry

Structural diversity is crucial in medicinal and combinatorial chemistry. Incorporating tert-butyl groups into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems provides a faster route toward new drug development. Researchers can explore these compounds for various therapeutic applications .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the system it’s designed to interact with .

Safety and Hazards

As with any chemical compound, handling “N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S2/c1-13(2,3)11-8-19-12(15-11)16-20(17,18)10-6-4-5-9(14)7-10/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYMPPITTSFBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide

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